molecular formula C68H90N6O17S B2776399 PROTAC FKBP Degrader-3 CAS No. 2079056-43-0

PROTAC FKBP Degrader-3

Cat. No.: B2776399
CAS No.: 2079056-43-0
M. Wt: 1295.55
InChI Key: CCQROXFLIRBPGZ-DCXOQVPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC FKBP Degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FK506-binding protein (FKBP). This compound is part of a novel class of small molecules that leverage the ubiquitin-proteasome system to selectively degrade target proteins. By bringing the target protein and an E3 ubiquitin ligase into close proximity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of FKBP, thereby modulating its levels within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC FKBP Degrader-3 involves the conjugation of a ligand for FKBP to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Research

PROTAC FKBP Degrader-3 has shown promise in targeting oncogenic proteins in various cancer types. For instance, studies have demonstrated its ability to degrade proteins associated with tumor growth and survival pathways, such as BRD4 and CDK9. By selectively degrading these proteins, researchers aim to inhibit cancer cell proliferation and induce apoptosis .

Treatment of Iron Overload Diseases

Recent studies indicate that PROTAC-mediated degradation of FKBP12 can upregulate hepcidin expression, presenting a novel approach for treating iron overload diseases. This method avoids immunosuppressive effects typically associated with other treatments, positioning this compound as a safer alternative .

Modulation of BMP Signaling

FKBP12 is known to inhibit bone morphogenetic protein (BMP) signaling. By degrading FKBP12 through PROTAC mechanisms, researchers can enhance BMP signaling pathways, which may have therapeutic implications for conditions like idiopathic pulmonary arterial hypertension and cancer metastasis .

Data Table: Efficacy of this compound

Study ReferenceTarget ProteinCell LineConcentration UsedObserved Effect
EGFP-FKBPHEK293T250 nMEnhanced polyubiquitination within 1 hour
FKBP12Hep3BNot specifiedInduced degradation enhancing hepcidin expression

Challenges and Future Directions

While this compound shows significant potential, challenges remain:

  • Selectivity : Ensuring that PROTACs selectively degrade target proteins without affecting others is crucial for minimizing off-target effects.
  • Hook Effect : At high concentrations, PROTACs may exhibit reduced efficacy due to saturation of binding sites, complicating dosing regimens .

Future research aims to expand the repertoire of E3 ligases utilized in PROTAC design, potentially increasing the scope of targetable proteins and enhancing therapeutic applications across various diseases.

Mechanism of Action

PROTAC FKBP Degrader-3 exerts its effects by hijacking the ubiquitin-proteasome system. The compound binds to FKBP and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This proximity induces the ubiquitination of FKBP, marking it for degradation by the proteasome. The degradation of FKBP leads to the modulation of its cellular functions and pathways .

Comparison with Similar Compounds

  • PROTAC FKBP Degrader-1
  • PROTAC FKBP Degrader-2
  • PROTAC VHL Degrader-1

Comparison: PROTAC FKBP Degrader-3 is unique in its high specificity and potency for FKBP degradation. Compared to other similar compounds, it demonstrates enhanced efficacy in promoting FKBP ubiquitination and degradation. Additionally, its optimized linker design contributes to improved pharmacokinetic properties and cellular permeability .

Biological Activity

Proteolysis-targeting chimeras (PROTACs) represent a novel approach in targeted protein degradation, utilizing bifunctional molecules to induce the ubiquitination and subsequent degradation of specific proteins. PROTAC FKBP Degrader-3 is a significant compound in this class, specifically designed to target FKBP proteins through the recruitment of the Von Hippel–Lindau (VHL) E3 ligase. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

Structure and Composition

This compound comprises three primary components:

  • FKBP Ligand Binding Group : This segment binds specifically to FKBP proteins.
  • Linker : A flexible linker that connects the FKBP ligand to the VHL ligand.
  • VHL Binding Group : This component recruits the VHL E3 ligase, facilitating ubiquitination of the target protein.

The molecular formula for this compound is C68H90N6O17SC_{68}H_{90}N_{6}O_{17}S, with a molecular weight of 1295.54 g/mol .

The mechanism by which this compound operates involves several key steps:

  • Binding : The FKBP ligand binds to the target protein (FKBP).
  • Recruitment : The VHL ligand recruits the VHL E3 ligase to the complex.
  • Ubiquitination : The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.
  • Degradation : The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

This process effectively reduces the levels of specific proteins within cells, offering a potential therapeutic strategy for diseases characterized by dysregulated protein levels.

In Vitro Studies

In vitro experiments have demonstrated that treatment with this compound leads to a significant increase in polyubiquitination of EGFP-FKBP within one hour at a concentration of 250 nM. Notably, only one background lysine residue (Lys158) was found to be ubiquitylated, indicating specificity in the degradation process .

Case Study: Hepcidin Regulation

A relevant case study involves using PROTAC-mediated degradation to enhance hepcidin expression without immunosuppressive effects. In hepatocellular carcinoma (HCC) cell lines, PROTACs effectively induced FKBP12 degradation, comparable to traditional FKBP binding agents like FK506 and Rapamycin, but without their side effects. This study highlights the potential of PROTACs in therapeutic applications targeting iron regulation in liver diseases .

Comparative Analysis with Other PROTACs

The efficacy of this compound can be compared with other established PROTACs targeting different proteins:

Compound Target Protein E3 Ligase Efficacy (DC50) Clinical Phase
This compoundFKBP12VHL250 nMPreclinical
CC-220IKZF1/3CRBN0.5 nMPhase II
ARV-825BRD4CRBN19 nMPhase I

This table illustrates that while this compound shows promising activity, other compounds may exhibit superior potency against their respective targets .

Future Directions and Implications

The development of PROTACs like FKBP Degrader-3 opens new avenues for drug discovery and therapeutic interventions, particularly in oncology and metabolic diseases. Ongoing research aims to refine these compounds for improved selectivity and reduced off-target effects by exploring various E3 ligases beyond VHL and CRBN .

Q & A

Basic Research Questions

Q. What is the molecular structure and mechanism of action of PROTAC FKBP Degrader-3?

this compound is a heterobifunctional molecule comprising three domains:

  • FKBP ligand : Binds to FK506-binding protein (FKBP), a cytosolic immunophilin involved in protein folding and signaling.
  • Linker : A polyethylene glycol (PEG)-based spacer optimizing spatial orientation between target and E3 ligase.
  • VHL ligand : Recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.
    Mechanism : The PROTAC facilitates FKBP ubiquitination via the VHL complex, leading to proteasomal degradation. This mechanism is validated via Western blot showing >80% FKBP depletion at 30 nM in specific cell lines .

Q. How should researchers validate the degradation efficiency of this compound in vitro?

  • Experimental Design :
    • Treat cells (e.g., HEK293, HeLa) with this compound (1–100 nM) for 6–24 hours.
    • Use Western blot with anti-FKBP antibodies to quantify protein levels. Normalize to loading controls (e.g., β-actin).
    • Include controls: DMSO (vehicle), proteasome inhibitor (e.g., MG132) to confirm proteasome dependence.
  • Time-Course Analysis : Monitor degradation kinetics; FKBP levels typically decline within 2–4 hours .

Advanced Research Questions

Q. How can the linker length and composition of this compound be optimized for enhanced degradation efficacy?

  • Linker Optimization Strategies :
    • Synthesize analogs with varying PEG lengths (e.g., PEG2 vs. PEG4) or rigid vs. flexible linkers.
    • Assess degradation efficiency via dose-response curves (DC₅₀) and maximal degradation (Dmax) in multiple cell lines.
    • Use surface plasmon resonance (SPR) or crystallography to evaluate ternary complex formation (FKBP-PROTAC-VHL).
  • Reference : PROTAC-DB 3.0 catalogs linker-activity relationships for similar degraders .

Q. What experimental strategies mitigate off-target effects or incomplete degradation observed with this compound?

  • Controls :
    • Use cereblon/VHL knockout cells to confirm E3 ligase dependency.
    • Compare with inactive PROTAC (e.g., mutated VHL ligand).
  • Proteomic Profiling : Perform global mass spectrometry to identify non-target proteins affected by degradation .

Q. How can researchers analyze the proteome-wide specificity of this compound?

  • Thermal Proteome Profiling (TPP) : Measure protein thermal stability shifts post-PROTAC treatment to identify off-targets.
  • Ubiquitinome Analysis : Enrich ubiquitinated proteins via anti-K-ε-GG antibodies and quantify changes via LC-MS/MS.
  • Key Finding : this compound selectively ubiquitinates Lys158 on FKBP, with minimal off-target activity .

Q. How should contradictory degradation data across cell lines be addressed?

  • Hypothesis Testing :
    • Check E3 ligase expression levels (e.g., VHL, cereblon) via qPCR or flow cytometry.
    • Test isogenic cell lines with CRISPR-edited FKBP or VHL to isolate variables.
    • Evaluate cell permeability using cellular thermal shift assays (CETSA) .

Q. What orthogonal assays confirm on-target degradation by this compound?

  • Rescue Experiments : Overexpress FKBP mutants resistant to PROTAC binding.
  • Biolayer Interferometry (BLI) : Measure PROTAC-induced FKBP-VHL complex formation in real time.
  • Functional Assays : Monitor downstream effects (e.g., mTOR signaling inhibition due to FKBP loss) .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54?,63-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQROXFLIRBPGZ-DCXOQVPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H90N6O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.